molecular formula C13H19NO4 B565438 4-(2-Hydroxy-3-isopropylaminopropoxy)benzoic Acid-d7 CAS No. 1216407-26-9

4-(2-Hydroxy-3-isopropylaminopropoxy)benzoic Acid-d7

Cat. No.: B565438
CAS No.: 1216407-26-9
M. Wt: 260.341
InChI Key: WONQRVASZHJNFS-SCENNGIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Hydroxy-3-isopropylaminopropoxy)benzoic Acid-d7 is a deuterated compound, which means it contains deuterium, a stable isotope of hydrogen. This compound is a labeled metabolite and impurity of Bisoprolol, a beta-blocker used to treat cardiovascular diseases . The molecular formula of this compound is C13H12D7NO4, and it has a molecular weight of 260.34 .

Preparation Methods

The reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

4-(2-Hydroxy-3-isopropylaminopropoxy)benzoic Acid-d7 undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major product formed is the corresponding carboxylic acid derivative.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride. The major product formed is the corresponding alcohol derivative.

    Substitution: This compound can undergo nucleophilic substitution reactions, where the hydroxy group can be replaced by other nucleophiles such as halides or amines.

Scientific Research Applications

4-(2-Hydroxy-3-isopropylaminopropoxy)benzoic Acid-d7 has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(2-Hydroxy-3-isopropylaminopropoxy)benzoic Acid-d7 involves its interaction with beta-adrenergic receptors. As a metabolite of Bisoprolol, it exerts its effects by blocking the beta-adrenergic receptors, leading to a decrease in heart rate and blood pressure. The molecular targets include the beta-1 adrenergic receptors in the heart, which are responsible for the regulation of cardiac output .

Comparison with Similar Compounds

4-(2-Hydroxy-3-isopropylaminopropoxy)benzoic Acid-d7 can be compared with other similar compounds, such as:

    Bisoprolol: The parent compound, which is a non-deuterated beta-blocker used to treat cardiovascular diseases.

    4-(2-Hydroxy-3-isopropylaminopropoxy)benzoic Acid: The non-deuterated version of the compound, which has similar chemical properties but lacks the deuterium atoms.

    Metoprolol: Another beta-blocker with a similar mechanism of action but different chemical structure.

    Atenolol: A beta-blocker with a similar therapeutic use but different pharmacokinetic properties.

This compound is unique due to the presence of deuterium atoms, which provide advantages in metabolic studies and analytical applications.

Properties

CAS No.

1216407-26-9

Molecular Formula

C13H19NO4

Molecular Weight

260.341

IUPAC Name

4-[3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-2-hydroxypropoxy]benzoic acid

InChI

InChI=1S/C13H19NO4/c1-9(2)14-7-11(15)8-18-12-5-3-10(4-6-12)13(16)17/h3-6,9,11,14-15H,7-8H2,1-2H3,(H,16,17)/i1D3,2D3,9D

InChI Key

WONQRVASZHJNFS-SCENNGIESA-N

SMILES

CC(C)NCC(COC1=CC=C(C=C1)C(=O)O)O

Synonyms

4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzoic Acid-d7;  H 112/02-d7; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.